3-Chloro-5-nitroquinoline
Description
Significance of Halogenated and Nitrated Heterocycles in Organic Synthesis
The introduction of halogen atoms and nitro groups into heterocyclic systems, such as the quinoline (B57606) core, dramatically influences their chemical reactivity and physical properties. Halogenated heterocycles are pivotal intermediates in organic synthesis, primarily due to the ability of the halogen atom to act as a leaving group in nucleophilic substitution reactions or to participate in various cross-coupling reactions. researchgate.net This functionalization allows for the straightforward introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries for screening and optimization in drug discovery and materials science. rsc.org The presence of a halogen can also modulate the electronic properties and lipophilicity of a molecule, which can enhance its biological activity. orientjchem.orgresearchgate.net
Similarly, nitrated heterocycles are of great importance. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. ontosight.ai This electronic influence is crucial for directing the regioselectivity of further chemical transformations. Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional handle for subsequent synthetic manipulations, such as amide bond formation or the construction of further heterocyclic rings. ontosight.airsc.org
Overview of Quinoline Derivatives in Advanced Synthetic and Mechanistic Studies
Quinoline derivatives are at the forefront of advanced synthetic and mechanistic studies. The development of novel synthetic methodologies to access functionalized quinolines in an efficient and selective manner is an active area of research. bohrium.comrsc.org These methods often employ transition-metal catalysis, C-H activation, and multi-component reactions to construct the quinoline core and introduce substituents with high levels of control. researchgate.netrsc.org
Mechanistic studies involving quinoline derivatives often focus on understanding the intricacies of reaction pathways, including the role of catalysts, the influence of substituents on reactivity, and the nature of intermediates. rsc.org The unique electronic and steric properties of substituted quinolines make them excellent probes for elucidating reaction mechanisms. Furthermore, the study of their interactions with biological targets provides valuable insights into structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents. researchgate.netnih.gov
The specific compound, 3-Chloro-5-nitroquinoline, embodies the strategic importance of both halogenation and nitration on a quinoline scaffold. The chlorine at the 3-position and the nitro group at the 5-position create a unique pattern of reactivity, making it a valuable synthon for the preparation of a variety of more complex quinoline derivatives.
Interactive Data Tables
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol | |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
3-chloro-5-nitroquinoline |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |
InChI Key |
JYTNRQXYPGHCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Nitroquinoline
Established Synthetic Pathways Towards 3-Chloro-5-nitroquinoline
Traditional methods for synthesizing the quinoline (B57606) core and introducing functional groups remain fundamental in organic synthesis.
The construction of the quinoline skeleton has historically been achieved through several named reactions. These methods typically involve the cyclization of aniline (B41778) derivatives. mdpi.com Key conventional methods include:
Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.comnih.gov
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. tandfonline.comijpsjournal.com
Combes Synthesis : This involves the reaction of anilines with β-diketones in the presence of an acid catalyst. tandfonline.com
Conrad-Limpach-Knorr Synthesis : This pathway uses anilines and β-ketoesters to produce quinolones. tandfonline.com
Friedländer Synthesis : This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. tandfonline.comijpsjournal.commdpi.com
These classical methods, while effective for creating the core quinoline structure, can suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and sometimes low yields or lack of regioselectivity. nih.gov Functionalization of the pre-formed quinoline ring through electrophilic substitution is also a conventional approach, though controlling the position of incoming groups can be challenging. For instance, nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitro-isomers.
Direct synthesis of this compound is complex, often necessitating a multi-step approach to ensure the correct placement of the chloro and nitro substituents. A common strategy involves the synthesis of a substituted quinoline followed by further functionalization.
One plausible pathway starts with 5-nitroquinoline (B147367). To introduce a chlorine atom, the quinoline nitrogen is first activated via N-oxidation using an oxidant like meta-chloroperbenzoic acid (m-CPBA) to form 5-nitroquinoline-N-oxide. derpharmachemica.com The N-oxide group then activates the C2 and C4 positions for nucleophilic attack and can influence the reactivity of other positions. Treatment of the N-oxide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃) can introduce a chlorine atom, typically at the 2-position, yielding 2-chloro-5-nitroquinoline (B41700). derpharmachemica.comontosight.ai
Achieving substitution at the 3-position is less direct. It may involve starting with precursors that already contain the necessary functionalities or using more advanced C-H functionalization techniques. For example, a synthesis could start from a substituted aniline that leads to the desired substitution pattern upon cyclization. Another approach involves the reduction of the nitro group in a compound like 3-chloroquinoline (B1630576) to an amino group, which can then be diazotized and replaced with a nitro group, although this is a circuitous route. A more direct, albeit challenging, method would be the direct chlorination and nitration of quinoline, but controlling the regioselectivity to obtain the 3,5-disubstituted product is a significant hurdle.
A documented multi-step synthesis for a related compound, 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, involves the chlorination of a pre-existing quinoline derivative using sulfuryl dichloride in acetic acid. chemicalbook.com Similarly, the synthesis of 4-chloro-7-iodo-3-nitroquinoline (B6244995) involves the nitration of 4-chloroquinoline (B167314) as a key step. These examples underscore the common strategy of functionalizing a pre-formed, substituted quinoline ring in a stepwise manner.
Innovative Approaches and Methodological Advancements in this compound Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods for constructing and functionalizing heterocyclic compounds like quinoline.
Transition metal catalysis has revolutionized the regioselective functionalization of quinolines via C-H activation, providing a more atom- and step-economical alternative to traditional methods. mdpi.comrsc.org These methods allow for the direct introduction of functional groups at specific positions on the quinoline ring that are often difficult to access through classical electrophilic or nucleophilic substitution. mdpi.compolyu.edu.hk
Various metals have been employed for this purpose:
Palladium (Pd) : Pd-catalysts are widely used for C-H arylation, often at the C2 position of quinoline N-oxides. mdpi.com
Rhodium (Rh) : Rhodium catalysts have been used for C-H functionalization at the C2 and C8 positions. mdpi.comrsc.org
Copper (Cu) : Copper catalysis is effective for various functionalizations, including hydroxylation, cyanation, nitration, and halogenation of the ortho C-H bond when directed by the quinoline group. acs.orgnumberanalytics.com
Iron (Fe) : Iron catalysts have been used for C2-alkenylation of quinoline-N-oxides. rsc.org
Nickel (Ni) : Nickel-catalyzed methods have been developed for the exclusive C3-selective functionalization of quinolines with various electrophiles at room temperature. polyu.edu.hkacs.org This is particularly relevant for the synthesis of this compound, as it provides a direct route to functionalize the C3 position. The mechanism can involve a 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate that then reacts with an electrophile. polyu.edu.hkacs.org
| Catalyst Metal | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|
| Nickel (Ni) | C3 | Thioetherification, Alkylation, Arylation | polyu.edu.hkacs.org |
| Palladium (Pd) | C2 | Arylation (on N-oxide) | mdpi.com |
| Rhodium (Rh) | C8 | Allylation (on N-oxide) | rsc.org |
| Copper (Cu) | ortho C-H (of aryl group on quinoline) | Hydroxylation, Cyanation, Nitration | acs.org |
| Iron (Fe) | C2 | Alkenylation (on N-oxide) | rsc.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsjournal.com In quinoline synthesis, this has led to the development of more sustainable methodologies. nih.govnumberanalytics.com These approaches focus on minimizing waste, using less hazardous substances, and reducing energy consumption. researchgate.net
Key green strategies applicable to quinoline synthesis include:
Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis (MAS) : Using microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. tandfonline.commdpi.com
Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions), which eliminates solvent waste and can simplify purification. tandfonline.comnumberanalytics.com
Use of Green Catalysts : Employing catalysts that are recyclable, non-toxic, and efficient, such as p-toluenesulfonic acid (p-TSA) or iron(III) chloride. tandfonline.comresearchgate.net One-pot multicomponent reactions are also a hallmark of green synthesis, as they reduce the number of steps and purification processes required. rsc.org
While specific green synthesis routes for this compound are not extensively documented, these principles could be applied to its multi-step synthesis. For example, a Friedländer synthesis step could be performed under microwave irradiation using a solid acid catalyst. mdpi.com Similarly, nitration or chlorination steps could potentially be optimized to use greener reagents or catalytic systems.
Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Derivatives
Achieving the desired substitution pattern on the quinoline ring is a primary challenge in synthesis.
Regioselectivity refers to the control of the position at which functional groups are introduced. In the synthesis of this compound, this is paramount. The electronic nature of the quinoline ring dictates its reactivity. The pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, typically at C5 and C8.
The presence of a nitro group, which is strongly electron-withdrawing, deactivates the ring towards further electrophilic substitution and directs incoming groups primarily to the meta position. For the synthesis of this compound, introducing the chlorine at C3 and the nitro group at C5 requires careful strategic planning. Direct C-H functionalization methods offer a powerful tool for controlling regioselectivity, often by using a directing group to guide the catalyst to a specific C-H bond. polyu.edu.hkrsc.orgchemrxiv.org For instance, metalation of chloro-substituted quinolines with different metal amides can lead to regioselective functionalization at the C2, C3, or C8 positions. researchgate.net A metal-free method for the regioselective nitration of quinoline N-oxides at the C3 position using tert-butyl nitrite (B80452) has also been developed. researchgate.net
Stereoselectivity becomes a consideration when synthesizing derivatives of this compound that contain chiral centers. The parent molecule, this compound, is achiral. However, if a substituent is introduced that creates a stereocenter, or if the quinoline ring is reduced to a tetrahydroquinoline, controlling the stereochemistry is crucial. Methods like the Povarov reaction, which is a [4+2] cycloaddition to form tetrahydroquinolines, can be performed with high stereoselectivity using Lewis acid catalysts. researchgate.netsci-rad.com Similarly, a Prins cascade cyclization has been used for the stereoselective synthesis of pyrano- and thiopyrano-fused quinoline derivatives. acs.org These methodologies provide pathways to chiral derivatives, where the relative or absolute configuration of the new stereocenters can be controlled.
Reactivity and Mechanistic Investigations of 3 Chloro 5 Nitroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3-Chloro-5-nitroquinoline
The quinoline (B57606) ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The this compound molecule is highly activated for such reactions at the C-3 position.
The electron-deficient nature of the quinoline ring, enhanced by the C-5 nitro group, facilitates the displacement of the C-3 chlorine atom by a variety of nucleophiles. Research on analogous brominated nitroquinoline derivatives demonstrates that the introduction of a nitro group onto the ring activates an adjacent halogen for substitution. semanticscholar.org This activating effect makes the C-3 position of this compound a prime target for nucleophilic attack.
A range of nucleophiles, including amines and alkoxides, can be employed to functionalize the quinoline core. For instance, reactions with cyclic amines like morpholine (B109124) and piperazine (B1678402) have been shown to proceed efficiently on related nitro-halo-quinoline systems, yielding valuable substituted amine derivatives. semanticscholar.org The reaction generally proceeds in polar aprotic solvents, which help stabilize the charged intermediate formed during the substitution process.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amines | Morpholine, Piperazine | 3-Amino-5-nitroquinolines | Microwave irradiation or heating in a suitable solvent semanticscholar.org |
| Alkoxides | Sodium Methoxide | 3-Methoxy-5-nitroquinolines | Heating in corresponding alcohol or polar aprotic solvent |
| Azoles | 9H-Carbazole | 3-(9H-carbazol-9-yl)-5-nitroquinolines | Base (e.g., t-BuOK) in a solvent like THF nih.govmdpi.com |
This table is illustrative, based on the reactivity of analogous nitro-halo-quinoline systems.
The mechanism of nucleophilic aromatic substitution on this compound follows a well-established two-step addition-elimination pathway. This process is significantly faster than competing reactions due to the electronic activation provided by the nitro group. researchgate.net
Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile at the electron-deficient C-3 carbon, which bears the chlorine leaving group. This addition breaks the aromaticity of the pyridine (B92270) ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σH-adduct. mdpi.comresearchgate.net The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the C-5 nitro group, which provides substantial stabilization.
Elimination and Restoration of Aromaticity : In the second, typically faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the quinoline ring system, resulting in the final substituted product.
Electrophilic Aromatic Substitution Reactions on this compound
While highly reactive towards nucleophiles, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS).
Both the chloro and nitro groups are electron-withdrawing, which deactivates the quinoline ring system towards attack by electrophiles. minia.edu.eg
Nitro Group (at C-5) : The nitro group is a powerful deactivating group and acts as a meta-director. It strongly withdraws electron density from the carbocyclic ring, particularly from the C-6 and C-8 positions (ortho and para to the nitro group), making these sites highly electron-deficient. Therefore, it directs incoming electrophiles to the C-6 and C-8 positions relative to the quinoline numbering system (meta to itself).
Chloro Group (at C-3) : The chlorine atom is also deactivating due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. It would direct incoming electrophiles towards the C-2 and C-4 positions. However, the C-4 position is part of the fused ring system, and the pyridine ring itself is inherently less reactive towards electrophiles than the benzene (B151609) ring.
The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this compound extremely difficult to achieve. The powerful deactivating nature of the nitro group on the carbocyclic ring is the dominant influence, rendering the entire molecule highly resistant to reactions like nitration, halogenation, or Friedel-Crafts alkylation under standard conditions. evitachem.com
Cross-Coupling Reactions Mediated by Transition Metals with this compound
The chlorine atom at the C-3 position serves as a handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for creating new carbon-carbon bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. rsc.org this compound, as an aryl chloride, can serve as the electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more robust catalytic systems. orgsyn.orglibretexts.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The reaction is known for its tolerance of a wide range of functional groups. For substrates like this compound, specialized ligands such as bulky, electron-rich phosphines may be necessary to facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center. chemrxiv.org
Stille Coupling : The Stille reaction involves the coupling of the aryl chloride with an organotin reagent (organostannane). wikipedia.orgresearchgate.net A key advantage is the stability of organostannanes to air and moisture. wikipedia.org The reaction is versatile, though the toxicity of the tin byproducts is a notable drawback. nrochemistry.com Selective couplings are possible; for instance, in molecules with multiple different halogen atoms, the reaction can sometimes be tuned to react at one site over another. nih.gov
Kumada Coupling : This was one of the first cross-coupling reactions developed and utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. organic-chemistry.orgwikipedia.org While effective, the high reactivity of Grignard reagents makes them incompatible with many functional groups, such as the nitro group in the substrate, which can be a significant limitation. wikipedia.orgnrochemistry.com Nickel catalysts are often used in addition to palladium for Kumada couplings. mdpi.comrhhz.net
| Coupling Reaction | Nucleophilic Partner | Key Features & Considerations |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Requires a base; generally tolerant of functional groups; low toxicity of boron reagents. libretexts.orgresearchgate.net |
| Stille | Organostannane (R-SnR'₃) | Moisture and air stable reagents; broad scope; toxic tin byproducts. wikipedia.orgnrochemistry.com |
| Kumada | Grignard Reagent (R-MgX) | Highly reactive nucleophiles; limited functional group tolerance (not compatible with acidic protons or reducible groups like -NO₂). wikipedia.orgnrochemistry.com |
Nickel-Catalyzed Coupling Reactions with this compound
Nickel-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While palladium has been a dominant catalyst in this area, nickel catalysis has gained prominence due to its lower cost and unique reactivity, particularly with challenging substrates like chloroarenes. nih.gov
Research has demonstrated the efficacy of nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyst systems in achieving Suzuki-Miyaura cross-coupling reactions with various chloropyridines and chloroquinolines. rsc.org These reactions involve the coupling of an organoboron compound with a halide. libretexts.org The success of these reactions is often dependent on the specific ligand and reaction conditions employed. For instance, while some α-halo-N-heterocycles can inhibit the catalytic cycle by forming stable, inactive nickel species, others, like 6-chloroquinoline, undergo successful coupling. rsc.org The reactivity is attributed to the faster transmetalation step with Grignard reagents in Kumada-Tamao-Corriu reactions compared to the slower transmetalation with boronic acids in Suzuki-Miyaura reactions. rsc.org
The development of highly reactive, single-component nickel catalyst precursors has expanded the scope of Suzuki-Miyaura cross-couplings to include heteroaryl boronic acids with heteroaryl halides, which are crucial for synthesizing medicinally important hetero-biaryl compounds. nih.gov These reactions can be challenging due to catalyst poisoning by the heteroaryl substrates. nih.gov However, nickel catalysts have shown promise in these transformations, albeit sometimes requiring higher catalyst loadings. nih.gov Recent advancements have led to nickel catalysts that operate under mild conditions and with low catalyst loadings for the cross-coupling of aryl chlorides and arylboronic acids. chemrxiv.org
The table below summarizes representative nickel-catalyzed coupling reactions.
| Reactants | Catalyst System | Product | Yield | Reference |
| 3-Chloropyridine, 2-Thienyl boronic acid | [(PPh₃)₂NiCl(1-naphthyl)]/2PPh₃ | 2-(Pyridin-3-yl)thiophene | 81% | nih.gov |
| 6-Chloroquinoline, Phenylboronic acid | Nickel/dppf | 6-Phenylquinoline | - | rsc.org |
| Aryl chlorides, Arylboronic acids | Ni(NHC)P(OR)₃Cl | Biaryl compounds | - | chemrxiv.org |
This table presents a selection of examples and is not exhaustive.
Other Transition Metal-Mediated Transformations of this compound
Beyond nickel, other transition metals like palladium, copper, and rhodium play a significant role in the functionalization of chloroquinolines.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and amination reactions. chim.itnih.govresearchgate.net For example, the Suzuki coupling of 2-chloro-3-nitroquinoline (B1590397) with phenylboronic acid, followed by reduction of the nitro group, is a key step in the synthesis of quindoline. chim.it Palladium-catalyzed aminocarbonylation has also been achieved using nitroarenes under photochemical conditions, demonstrating the versatility of this metal in forming amide bonds. acs.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions offer an alternative for constructing carbon-nitrogen and carbon-oxygen bonds. researchgate.netuni-regensburg.de Copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins provides a route to 3-nitroquinolines. researchgate.net Furthermore, copper catalysis is effective in multicomponent reactions, for instance, the coupling of amines, formaldehyde, and trimethylsilyl (B98337) cyanide. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their ability to mediate C-H activation and annulation reactions. rsc.orgrsc.org For example, rhodium-catalyzed C-H amination of quinoline N-oxides has been developed, offering a regioselective method for introducing amino groups. rsc.org Rhodium has also been employed in the hydrogenation of quinolines, where substituents like a chloro group can accelerate the reaction. oup.com
The following table provides examples of these transformations.
| Reactant | Catalyst | Reagents | Product | Reference |
| 2-Chloro-3-nitroquinoline | Palladium | Phenylboronic acid | 2-Phenyl-3-nitroquinoline | chim.it |
| o-Azidobenzaldehyde, Nitro-olefin | Copper | - | 3-Nitroquinoline | researchgate.net |
| Quinoline N-oxide | Rhodium | Trifluoroacetamide | C8-aminated quinoline | rsc.org |
This table presents a selection of examples and is not exhaustive.
Reduction Reactions of the Nitro Group in this compound
The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further synthetic modifications. The selective reduction of the nitro group in the presence of the chloro substituent is a common and important transformation.
Several methods are available for this reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method that can selectively reduce the nitro group without affecting the chlorine atom. Another common approach involves the use of reducing agents like stannous chloride (SnCl₂) in acidic media. mdpi.combeilstein-journals.org This method is effective for various nitroquinolines and tolerates many functional groups, including halogens. mdpi.com Other reducing systems, such as iron in acetic acid or hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst, have also been employed for the reduction of nitroquinolines. beilstein-journals.org
The resulting 5-amino-3-chloroquinoline is a valuable building block. For instance, it can undergo further reactions at the amino group or participate in coupling reactions involving the chloro substituent. The electrochemical reduction of 5-nitroquinoline (B147367) has also been studied, revealing that the process is dependent on factors like pH and the electrode material. researchgate.net
The table below details common reduction methods.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Nitroquinolines | SnCl₂, 6M HCl, MeOH, T >50 °C | Aminoquinolines | up to 86% | mdpi.com |
| 3-Chloro-8-nitroquinoline (B1338611) | H₂/Pd-C | 8-Amino-3-chloroquinoline | - | |
| 7-Amino-8-nitroquinoline | SnCl₂·2H₂O | 7,8-Diaminoquinoline | - | beilstein-journals.org |
| 8-Amino-7-nitroquinoline | Hydrazine hydrate, Raney nickel | 7,8-Diaminoquinoline | - | beilstein-journals.org |
This table presents a selection of examples and is not exhaustive.
Transformations Involving the Chloro Substituent in this compound
The chlorine atom at the 3-position of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group. This makes the chloro group a good leaving group, allowing for its displacement by various nucleophiles.
In a nucleophilic aromatic substitution reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group, stabilizes this intermediate, thereby facilitating the reaction. mdpi.commasterorganicchemistry.com The reaction is typically faster when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.com
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, leading to the synthesis of a diverse range of substituted quinolines. For example, the reaction of chloroquinolines with amines can be used to introduce amino functionalities, which are important in many biologically active compounds. nih.govrsc.org Similarly, reaction with alkoxides can yield alkoxyquinolines.
These transformations are crucial for the synthesis of more complex molecules and for modifying the properties of the quinoline scaffold.
The following table illustrates some transformations involving the chloro substituent.
| Reactant | Nucleophile | Product | Reference |
| 3-Chloro-8-nitroquinoline | Amines/Alkoxides | 3-Amino/Alkoxy-8-nitroquinoline | |
| 2-Chloroquinoline-3-carbaldehydes | Morpholine | 2-Morpholinoquinoline-3-carbaldehydes | rsc.org |
| 7-Chloroquinoline | Amines | 7-Aminoquinoline | beilstein-journals.org |
This table presents a selection of examples and is not exhaustive.
Based on a comprehensive search for computational and theoretical studies, there is currently no specific published research available in the public domain for the chemical compound This compound that addresses the detailed topics requested in the provided outline.
Searches for quantum chemical calculations, including Frontier Molecular Orbital (FMO) analysis, charge distribution and electrostatic potential mapping, computational elucidation of reaction mechanisms, and conformational analysis for this compound did not yield any specific studies or data sets.
While general computational methodologies and studies on related but distinct quinoline and quinazoline (B50416) derivatives exist, applying those findings would not adhere to the strict requirement of focusing solely on this compound. Therefore, it is not possible to generate a scientifically accurate article that fulfills the specific requirements of the requested outline at this time.
Applications of 3 Chloro 5 Nitroquinoline As a Versatile Synthetic Precursor
Utilization in the Synthesis of Complex Heterocyclic Systems
The structure of 3-chloro-5-nitroquinoline makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The chlorine atom at the 3-position and the nitro group at the 5-position can be selectively targeted or can participate in concerted reactions to yield intricate molecular frameworks.
Synthesis of Diverse Substituted Quinolines and Quinoline (B57606) Analogs
The chloro group in this compound is amenable to nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups onto the quinoline scaffold. This versatility is fundamental to generating libraries of substituted quinolines for various applications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. beilstein-journals.orgnih.govnih.govwikipedia.org For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups at the 3-position by reacting this compound with corresponding boronic acids. beilstein-journals.orgnih.govnih.gov Similarly, the Sonogashira coupling facilitates the attachment of alkyne moieties. nih.govwikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. scienceopen.comwikipedia.orgrsc.orgnih.gov This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the quinoline ring, leading to the synthesis of various aminoquinoline derivatives. rsc.org The reaction of 2-chloro-5-nitroquinoline (B41700) with N-methylpiperazine, for example, proceeds at high temperatures to yield the corresponding substituted product. nih.gov
Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This sequential functionalization of the chloro and nitro groups allows for the synthesis of a vast array of disubstituted and trisubstituted quinolines with diverse substitution patterns and potential biological activities. acs.org
Formation of Fused Polycyclic and Bridged Ring Systems
This compound serves as a precursor for the synthesis of more complex, fused polycyclic and bridged ring systems. These intricate structures are often found in natural products and are of significant interest in medicinal chemistry and materials science.
One strategy involves the initial functionalization of the 3-chloro position, followed by reactions involving the nitro group to facilitate cyclization. For example, after a Suzuki coupling to introduce an aryl group, the nitro group can be reduced to an amine. This newly formed amino group can then participate in intramolecular cyclization reactions to form fused systems like quindoline. chim.it
Another approach utilizes the reactivity of the nitro-substituted ring in cycloaddition reactions. Dearomatization of the nitrated benzene (B151609) ring can be achieved through reactions with 1,3-dipoles, leading to the formation of novel fused heterocyclic systems. researchgate.net Additionally, the synthesis of pentacyclic pyridoacridine marine alkaloids, such as arnoamines A and B, has been accomplished starting from 4-chloro-8-methoxy-5-nitroquinoline, highlighting the utility of substituted nitroquinolines in constructing complex polycyclic frameworks. acs.org The synthesis of polycyclic N-heterocycles through cobalt-catalyzed intramolecular cyclopropanation of N-alkyl indoles/pyrroles with alkylcarbene also demonstrates a modern approach to these complex structures. acs.org
Role in the Development of Advanced Organic Materials
The unique electronic properties of the quinoline ring system, combined with the ability to introduce a variety of functional groups via the chloro and nitro substituents, make this compound a valuable precursor for advanced organic materials.
Precursor for Materials with Tailored Electronic or Optical Properties
The extended π-system of the quinoline core, when appropriately functionalized, can give rise to materials with interesting electronic and photophysical properties. By strategically introducing electron-donating and electron-accepting groups through reactions at the chloro and nitro positions, the electronic band gap and charge transport properties of the resulting molecules can be fine-tuned.
For instance, the introduction of aryl and alkynyl groups through Suzuki and Sonogashira couplings can extend the conjugation of the quinoline system, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such materials often involves the creation of complex molecular architectures where the quinoline unit acts as a key electronic component. chemimpex.com The study of crystal structures of co-crystals involving quinoline derivatives and substituted benzoic acids provides insights into the hydrogen bonding and molecular packing, which are crucial for designing materials with specific solid-state properties. researchgate.net
Intermediacy in the Synthesis of Functionally Active Organic Compounds
Beyond its use in materials science, this compound is a key intermediate in the synthesis of a wide range of functionally active organic compounds, particularly those with biological activity. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.orgiipseries.orgresearchgate.net
The ability to selectively functionalize the 3- and 5-positions of the quinoline ring allows for the systematic exploration of structure-activity relationships (SAR). For example, a synthetic strategy for preparing a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines as potent c-Met kinase inhibitors involved the use of a related 3,5,7-trisubstituted quinoline core. acs.org
Furthermore, the conversion of the nitro group to an amine opens up a plethora of synthetic possibilities for introducing diverse functionalities. This amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments, leading to compounds with potential therapeutic applications. An early patent described a route starting with the SNAr reaction between 4-chloro-3-nitroquinoline (B17048) and isobutylamine, followed by hydrogenation of the nitro group, to construct a key intermediate. beilstein-journals.org The vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines offers another route to introduce amino groups. mdpi.com
The synthesis of various quinoline derivatives with potential biological activities, including antimicrobial and antimalarial properties, often utilizes chloro-nitro-substituted quinolines as starting materials. chemimpex.com The development of novel antibacterial agents has been inspired by the broad-spectrum bioactivities of quinoline-3-carbonitrile derivatives, which can be synthesized from chloroquinoline precursors. researchgate.net
Analytical and Spectroscopic Characterization Methodologies in 3 Chloro 5 Nitroquinoline Research
Advanced Spectroscopic Techniques for Structural Elucidation of 3-Chloro-5-nitroquinoline Derivatives
A combination of spectroscopic methods is essential for the unambiguous structural elucidation of this compound and its derivatives. These techniques probe the electronic, vibrational, and nuclear environments within the molecule, offering a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a related compound, 3-chloro-8-nitroquinoline (B1338611), recorded in deuterated chloroform, distinct signals are observed for the protons on the quinoline (B57606) ring. These include resonances at 8.97 ppm (position 4), 8.25 ppm (position 2), 8.04 ppm (position 5), 7.98 ppm (position 7), and a doublet of doublets at 7.67 ppm (position 6). For other substituted nitroquinolines, proton signals are also well-resolved, allowing for the determination of substitution patterns. For instance, in 8-((3-methylbenzyl)oxy)-5-nitroquinoline, aromatic protons appear between 7.04 and 9.24 ppm. nih.gov
¹³C NMR spectroscopy complements proton NMR by detailing the carbon framework. In 3-chloro-8-nitroquinoline, nine distinct carbon signals are observed at 151.9, 148.3, 137.5, 134.1, 131.3, 130.6, 129.3, 126.8, and 124.0 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups. Similarly, detailed ¹³C NMR data is available for various other nitroquinoline derivatives, aiding in their structural confirmation. nih.govmdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, especially in complex derivatives. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Nitroquinolines
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| 3-Chloro-8-nitroquinoline | CDCl₃ | 8.97 (H-4), 8.25 (H-2), 8.04 (H-5), 7.98 (H-7), 7.67 (H-6) | 151.9, 148.3, 137.5, 134.1, 131.3, 130.6, 129.3, 126.8, 124.0 | |
| 8-Nitroquinoline | CDCl₃ | 9.08, 8.28, 8.05, 7.63, 7.57 | 152.7, 147.5, 139.6, 136.2, 132.1, 129.1, 125.3, 123.8, 122.8 | mdpi.com |
| 8-ethoxy-5-nitroquinoline | CDCl₃ | 9.24-9.27, 9.07-9.08, 8.53-8.55, 7.69-7.72, 7.08-7.10, 4.44-4.49 (OCH₂), 1.68-1.71 (CH₃) | 160.2, 150.1, 139.3, 137.4, 132.7, 127.7, 124.5, 123.1, 106.0, 65.6 (CH₂), 14.4 (CH₃) | nih.gov |
Mass Spectrometry (MS) Applications in Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of the molecular formula. mdpi.com For example, the molecular weight of 3-chloro-8-nitroquinoline is 208.60 g/mol , and its molecular formula is C₉H₅ClN₂O₂. The exact mass of 3-chloro-5-nitroisoquinoline (B79450) has been computed as 208.0039551 Da. nih.gov
Fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for related compounds like 3-chloro-5-nitrobenzoic acid include the loss of the nitro group and other substituents, which helps in identifying the core structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. In quinoline derivatives, the nitro group (NO₂) exhibits strong, characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the nitro group in 3-chloro-8-nitroquinoline are observed around 1535 cm⁻¹ and 1358 cm⁻¹, respectively.
Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For some quinoline derivatives, a characteristic band around 1580 cm⁻¹ has been noted. researchgate.net The C-Cl stretching vibration for a related compound, 4,7-dichloroquinoline, is found around 1090 cm⁻¹. researchgate.net The analysis of these vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to provide a more definitive assignment of the observed bands. researchgate.netnih.gov
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in Nitroquinoline Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | ~1535 | |
| Nitro (NO₂) | Symmetric Stretch | ~1358 | |
| Aromatic C=C | Stretch | 1400 - 1600 | |
| C-Cl | Stretch | ~1090 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 3-chloro-8-nitroquinoline has been determined to be in the triclinic crystal system with the space group P-1. The unit cell parameters were found to be a = 6.6155(11) Å, b = 7.0220(12) Å, and c = 9.6435(17) Å, with angles α = 82.132(3)°, β = 76.879(3)°, and γ = 71.863(3)°.
In the solid state, intermolecular interactions such as π-π stacking play a crucial role in the crystal packing. In the crystal structure of 3-chloro-8-nitroquinoline, the distance between parallel aromatic rings is approximately 3.6 Å. Studies on co-crystals of nitroquinolines with other molecules have also revealed the importance of hydrogen bonding in dictating the supramolecular architecture. researchgate.netnih.gov For example, in a co-crystal of 5-nitroquinoline (B147367) with 3-chloro-2-nitrobenzoic acid, the molecules are held together by O—H⋯N and C—H⋯O hydrogen bonds, forming a tape-like structure. researchgate.net
Chromatographic and Separation Techniques for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its isomers. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
For the separation of nitroquinoline isomers, reversed-phase HPLC methods are often employed. tandfonline.comtandfonline.com For example, 5-nitroquinoline can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of a C18 column, such as an Inertsil ODS-3V, has been shown to be effective for the separation of nitroxoline (B368727) and its impurities. nih.gov
The conditions for HPLC can be optimized to achieve good resolution between different isomers and impurities. Gradient elution systems, where the composition of the mobile phase is changed over time, can be particularly effective for separating complex mixtures of nitroquinoline metabolites. tandfonline.comtandfonline.com The detection of the separated compounds is typically achieved using UV-Vis absorbance or fluorescence detectors. tandfonline.comtandfonline.com
Furthermore, preparative HPLC can be used for the isolation of pure compounds for further characterization and studies. sielc.com Techniques have also been developed for the separation of nitroquinoline position isomer hydrohalide salts through crystallization from specific solvent systems like wet dimethylformamide (DMF). google.com
Future Directions and Emerging Research Themes for 3 Chloro 5 Nitroquinoline
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of functionalized quinolines is an area of continuous innovation, moving beyond classical methods toward more efficient and sustainable approaches. rsc.org For a molecule like 3-Chloro-5-nitroquinoline, future research will likely concentrate on developing novel synthetic routes that offer higher yields, greater selectivity, and milder reaction conditions compared to traditional multi-step procedures. atlantis-press.com
Key areas of exploration include:
Transition-Metal-Catalyzed C-H Activation: Recent years have seen a surge in methods utilizing transition metals like palladium, rhodium, and copper to directly functionalize C-H bonds. chim.itresearchgate.net Future methodologies could target the direct and regioselective introduction of the chloro or nitro group onto a pre-formed quinoline (B57606) core, or the construction of the quinoline ring itself through C-H activation pathways. This would reduce the number of synthetic steps and improve atom economy. researchgate.net For instance, a Suzuki coupling reaction has been successfully used for the synthesis of 2-phenyl-5-nitroquinoline from 2-chloro-5-nitroquinoline (B41700), demonstrating the utility of palladium catalysis on this scaffold. derpharmachemica.com
Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are gaining traction as green alternatives to traditional thermal methods. researchgate.net These techniques can enable unique transformations under ambient conditions. Research could explore the photocatalytic or electrochemical synthesis of this compound, potentially offering new pathways for its formation and functionalization that are not accessible through conventional means.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like quinolines in a single step from three or more starting materials. Designing an MCR that yields the this compound scaffold directly would represent a significant leap in efficiency, enabling the rapid generation of a library of derivatives for screening purposes.
Table 1: Potential Novel Synthetic Strategies for this compound
| Methodology | Potential Advantage | Hypothetical Reactants |
| C-H Chloro-nitration | Single-step functionalization | Quinoline, Chlorinating agent, Nitrating agent |
| Palladium-Catalyzed Annulation | High regioselectivity and yield | Substituted aniline (B41778) and alkyne |
| Photocatalytic Cyclization | Mild, environmentally friendly conditions | Suitably functionalized nitro-aromatic precursor |
| Multicomponent Reaction | High efficiency and diversity | Substituted aniline, aldehyde, and a chloro-containing component |
Investigation of Unconventional Reactivity Modes and Transformations
The electronic nature of this compound, with two strong electron-withdrawing groups, makes it a prime candidate for exploring unconventional reactivity. The electron-deficient pyridine (B92270) and benzene (B151609) rings are activated towards certain types of transformations that are less common in simpler quinoline systems.
Future research could focus on:
Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for introducing nucleophiles onto electron-deficient aromatic rings. researchgate.net While typically directing substituents ortho and para to a nitro group, the specific substitution pattern of this compound could lead to interesting and potentially novel regiochemical outcomes. Studies could investigate the VNS amination, alkylation, or arylation of the quinoline core to generate new functionalized derivatives. researchgate.net
Cine- and Tele-Substitution: Nitro-activated aromatic systems can undergo cine-substitution, where the incoming nucleophile attacks a position adjacent to the leaving group. nih.gov For example, 1-methyl-3,6,8-trinitro-2-quinolone reacts with nucleophiles at the C4-position, leading to the displacement of the C3-nitro group. nih.gov The reactivity of this compound in such reactions is an unexplored area that could yield synthetically valuable products.
Cycloaddition Reactions: The distorted and highly electron-deficient nature of some nitroquinolones allows their pyridone ring to act as a dienophile or heterodienophile in cycloaddition reactions. nih.gov Investigating whether this compound can participate in [4+2] or other cycloadditions could open pathways to complex, fused heterocyclic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis is revolutionizing chemical manufacturing, offering enhanced safety, scalability, and process control. nih.govresearchgate.net The integration of this compound synthesis and derivatization into flow chemistry platforms is a logical and promising future direction.
Key research themes in this area include:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound could significantly improve safety, particularly when handling potentially energetic nitration reactions. Flow reactors allow for precise control over temperature and reaction time, minimizing the formation of byproducts. nih.gov The synthesis of hydroxychloroquine, for example, has been successfully adapted to a high-yielding continuous-flow process. nih.gov
Automated Derivatization and Screening: Coupling a flow reactor with automated purification and analysis systems would enable the high-throughput synthesis of a library of this compound derivatives. This would be invaluable for medicinal chemistry programs, allowing for the rapid exploration of structure-activity relationships. smolecule.com
Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, uninterrupted process, eliminating the need for isolating and purifying intermediates. mdpi.com A future research goal could be to develop a telescoped flow synthesis that starts from simple precursors and yields functionalized this compound derivatives in one continuous operation. mdpi.com
Table 2: Hypothetical Telescoped Flow Synthesis of a this compound Derivative
| Step | Reaction Type | Reagents Pumped into Flow Reactor | Conditions |
| 1 | Nitration | 3-Chloroquinoline (B1630576), Nitrating Agent | Packed-bed reactor, 60 °C |
| 2 | Nucleophilic Substitution | Product stream from Step 1, Amine Nucleophile | Heated coil reactor, 120 °C |
| 3 | In-line Purification | Product stream from Step 2 | Liquid-liquid extraction module |
Advanced Computational Modeling and Machine Learning Applications in Quinoline Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of properties, reaction outcomes, and the rational design of new molecules. derpharmachemica.comnih.gov
Future applications for this compound include:
DFT and Molecular Dynamics (MD) Simulations: Density Functional Theory (DFT) can be used to model the electronic structure of this compound, predicting its reactivity, spectroscopic properties, and the stability of reaction intermediates. researchgate.net MD simulations can further explore its interactions with biological targets or its behavior in different solvent environments, providing insights for drug design and process chemistry. researchgate.net
Predictive Machine Learning Models: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. researchgate.netnih.gov An ML model could be developed to predict the regioselectivity of nucleophilic aromatic substitution on the this compound scaffold or to forecast the biological activity of its derivatives. thieme-connect.de These models can significantly accelerate the discovery process by prioritizing the most promising synthetic routes and candidate molecules for experimental validation. rsc.org
In Silico Drug Design and Discovery: Computational docking and QSAR (Quantitative Structure-Activity Relationship) studies can be used to design novel derivatives of this compound with specific biological activities. researchgate.net By modeling the interactions between potential derivatives and a target protein, researchers can rationally design compounds with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates.
Table 3: Application of Computational and ML Tools in this compound Research
| Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Predict reaction mechanisms and regioselectivity | Guidance for synthetic planning and understanding of reactivity. |
| Molecular Docking | Simulate binding to biological targets | Identification of potential protein targets and rational drug design. researchgate.net |
| Machine Learning (QSAR) | Predict biological activity from structure | Prioritization of derivatives for synthesis and testing. thieme-connect.de |
| Reaction Prediction Algorithms | Forecast outcomes of unknown reactions | Accelerated discovery of novel synthetic transformations. researchgate.net |
Q & A
Q. What are the established synthetic routes for 3-Chloro-5-nitroquinoline, and what factors influence yield optimization?
Methodological Answer: Synthesis typically involves sequential nitration and chlorination of quinoline derivatives. Key steps include:
- Nitration: Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Chlorination: Use POCl₃ or SOCl₂ as chlorinating agents, with catalytic dimethylformamide (DMF), at reflux conditions (80–100°C) for 6–12 hours .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Factors affecting yield include reagent stoichiometry, solvent purity, and temperature control .
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0°C → POCl₃, 80°C | 45–55 | Isomer separation |
| Halogen Exchange | 5-Nitroquinoline + PCl₅, 110°C | 60–70 | Side-product formation |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong NO₂ asymmetric stretch (~1530 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry: Molecular ion peak [M⁺] at m/z 208.5 (calculated for C₉H₅ClN₂O₂) with fragmentation patterns indicating loss of Cl (35/37 isotopic split) and NO₂ (46 amu) .
Advanced Research Questions
Q. How can computational chemistry methods resolve contradictions in the regioselectivity of this compound derivatization?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, nitration at the 5-position is favored due to higher electron density at the quinoline ring’s meta position relative to the chloro group .
- Molecular Dynamics Simulations: Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Acetonitrile stabilizes transition states better than water, reducing side reactions .
- Validation: Cross-check computational predictions with experimental HPLC-MS data to confirm product distribution .
Q. What strategies address discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
Q. How can researchers design experiments to probe the photostability of this compound under varying environmental conditions?
Methodological Answer:
- Experimental Design:
- Light Exposure: Use UV lamps (λ = 254–365 nm) to simulate sunlight. Measure degradation kinetics via UV-Vis spectroscopy at λₘₐₓ ~310 nm .
- Environmental Factors: Test humidity (20–80% RH) and temperature (25–40°C) in climate-controlled chambers.
- Analytical Validation: Track degradation products (e.g., quinoline-5-nitrile) using GC-MS or LC-QTOF .
- Statistical Analysis: Apply ANOVA to compare degradation rates across conditions, with post-hoc Tukey tests for significance (p <0.05) .
Key Considerations for Methodological Rigor
- Ethical Compliance: For biological studies, include IRB/IACUC approval numbers and consent protocols .
- Data Reproducibility: Archive raw spectra, chromatograms, and computational input files in open-access repositories (e.g., Zenodo) .
- Conflict Resolution: Use the Bradford Hill criteria to assess causality in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
